Cdata
Description
The Comparative Toxicogenomics Database (CTD; http://ctdbase.org/ ) is a publicly accessible resource established in 2004 to curate and contextualize chemical-gene-disease interactions. CTD integrates toxicogenomic data from diverse species, enabling researchers to explore molecular mechanisms of environmental exposures and their health impacts . Key features include:
- Chemical Synonyms and Text-Mining: CTD curates chemical synonyms to enhance querying and text-mining applications, ensuring accessibility for users employing colloquial terms .
- Expanded Chemical Landscape: As of 2020, CTD includes 1,658 amino acid-based compounds, broadening its utility in toxicological research .
- Data Availability: CTD prioritizes transparency, providing detailed guidelines for citing and linking to its datasets .
Properties
CAS No. |
90236-91-2 |
|---|---|
Molecular Formula |
C13H10ClNO2S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
3-chloro-4-(dimethylamino)thieno[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10ClNO2S/c1-15(2)11-8-3-4-9-7(5-6-18-9)12(8)17-13(16)10(11)14/h3-6H,1-2H3 |
InChI Key |
QTXQUPXOGACDSE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C(=O)OC2=C1C=CC3=C2C=CS3)Cl |
Canonical SMILES |
CN(C)C1=C(C(=O)OC2=C1C=CC3=C2C=CS3)Cl |
Other CAS No. |
90236-91-2 |
Synonyms |
3-chloro-4-dimethylaminothioangelicin CDATA |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure Linking and Similarity
CTD emphasizes chemical synonymy and cross-referencing, which contrasts with methodologies like those described in Automated Extraction of Chemical Structure Information (). The latter prioritizes linking structurally similar compounds for drug discovery, whereas CTD emphasizes toxicological context. For example:
Amino Acid-Based Compounds
CTD’s inclusion of 1,658 amino acid-based compounds distinguishes it from resources like the Chemicals and Products Database (CPDat), which emphasizes industrial chemical inventories . Amino acid-based data in CTD supports research on metabolic toxicity, whereas CPDat serves regulatory and safety assessments.
Data Availability and Reproducibility
CTD aligns with guidelines from Data Availability in Chemical Science (), providing deposition numbers and URLs for external datasets. In contrast, resources like Chemical Datuments () often lack structured data tables, limiting reproducibility.
Toxicogenomic vs. Clinical Data
CTD’s toxicogenomic focus contrasts with clinical databases such as those analyzed in Comparative Analysis of Clinical Data (). Clinical datasets prioritize patient outcomes and trial data, while CTD emphasizes molecular mechanisms and cross-species comparisons .
Data Tables: Key Comparisons
Table 1. Comparison of CTD with Similar Resources
Table 2. Toxicological Data Metrics
Research Findings and Implications
- Advantages of CTD: Comprehensive Curation: CTD’s synonym-rich database enhances interdisciplinary research . Cross-Species Relevance: Supports translational studies by integrating data from multiple species .
- Limitations: Niche Focus: Less suited for industrial chemical regulation compared to CPDat . Data Complexity: Requires expertise to navigate toxicogenomic pathways effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
